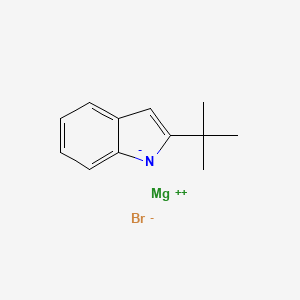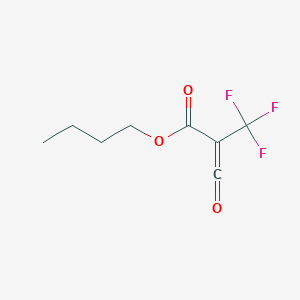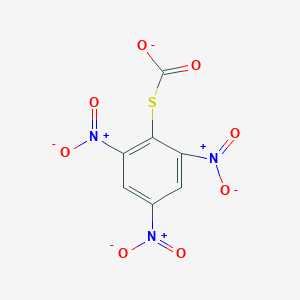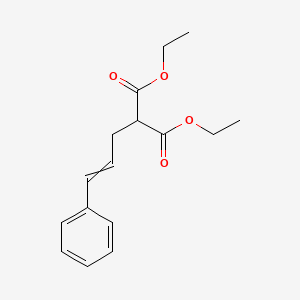![molecular formula C18H14O4 B14521011 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane CAS No. 62394-17-6](/img/structure/B14521011.png)
1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound features an anthracene moiety attached to a tetraoxabicyclo[4.2.0]octane ring system. The presence of multiple oxygen atoms within the bicyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The anthracene moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene analogs.
Scientific Research Applications
1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octane: Shares the bicyclic framework but lacks the anthracene moiety.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring system.
8-azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.
Properties
CAS No. |
62394-17-6 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-anthracen-2-yl-2,5,7,8-tetraoxabicyclo[4.2.0]octane |
InChI |
InChI=1S/C18H14O4/c1-2-4-13-10-15-11-16(6-5-14(15)9-12(13)3-1)18-17(21-22-18)19-7-8-20-18/h1-6,9-11,17H,7-8H2 |
InChI Key |
NQJBJWPCCJZIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C(O1)OO2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14520952.png)




![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)

![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)

![2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide](/img/structure/B14521002.png)

